molecular formula C18H16AlN2O8S2 B1436777 C.I. Food Red 17:1 CAS No. 68583-95-9

C.I. Food Red 17:1

Cat. No.: B1436777
CAS No.: 68583-95-9
M. Wt: 479.4 g/mol
InChI Key: IFDUCYZYJOJPTK-UHFFFAOYSA-N
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Description

It is widely used in various industrial and commercial applications due to its excellent lightfastness, heat resistance, and chemical stability. This high-performance pigment is commonly used in automotive coatings, printing inks, plastics, and paints.

Preparation Methods

Pigment Red 273 can be synthesized through several methods, including:

    Condensation of Pyrroles with Diketones: This method involves the reaction of pyrrole derivatives with diketones under specific conditions to form the pigment.

    High-Temperature Reaction of Diketopyrrolopyrroles: This method involves the reaction of diketopyrrolopyrroles at high temperatures to produce the pigment.

    Oxidative Polymerization of Pyrrole Derivatives: This method involves the oxidative coupling of pyrrole derivatives with various organic compounds to form the pigment.

The synthesized pigment is then characterized using techniques such as spectrophotometry, X-ray diffraction, and electron microscopy.

Chemical Reactions Analysis

Pigment Red 273 undergoes various chemical reactions, including:

    Oxidation: The pigment can undergo oxidation reactions, which may alter its color and stability.

    Reduction: Reduction reactions can also affect the pigment’s properties.

    Substitution: The pigment can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic compounds. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pigment Red 273 has numerous scientific research applications, including:

    Chemistry: It is used as a dye in various chemical processes and for analyzing cell structures.

    Biology: The pigment is used in biological research for staining and visualizing cellular components.

    Industry: The pigment is widely used in the production of automotive coatings, printing inks, plastics, and paints due to its excellent coloration properties and stability.

Mechanism of Action

The mechanism of action of Pigment Red 273 involves its interaction with various molecular targets and pathways. The pigment’s effects are primarily due to its chemical structure, which allows it to absorb and reflect specific wavelengths of light, resulting in its bright red color. The pigment’s stability and resistance to environmental factors are also attributed to its molecular structure .

Comparison with Similar Compounds

Pigment Red 273 can be compared with other similar compounds, such as:

    Pigment Red 272: Another diketopyrrolopyrrole pigment with similar properties but slightly different chemical structure.

    Pigment Red 254: A pigment with similar applications but different stability and lightfastness properties.

    Pigment Red 170: A pigment with similar coloration properties but different chemical stability.

Pigment Red 273 stands out due to its excellent lightfastness, heat resistance, and chemical stability, making it a preferred choice for various industrial applications .

Properties

InChI

InChI=1S/C18H16N2O8S2.Al/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDUCYZYJOJPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16AlN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name C.I. Food Red 17:1
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68583-95-9
Record name C.I. Food Red 17:1
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium, 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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